(3,3-Dimethyloxetan-2-yl)methanol is a chemical compound characterized by its oxetane structure, which includes a four-membered cyclic ether. This compound is recognized for its potential applications in organic synthesis and medicinal chemistry due to its unique structural properties.
The compound is classified under the category of oxetanes, which are cyclic ethers with a three-carbon chain and one oxygen atom in the ring. The specific molecular formula for (3,3-Dimethyloxetan-2-yl)methanol is , and it has a molecular weight of approximately 116.16 g/mol. It can be identified by its CAS number, which is 3047-32-3 .
The synthesis of (3,3-Dimethyloxetan-2-yl)methanol can be achieved through various methods, primarily focusing on the formation of the oxetane ring followed by functionalization. One common approach involves the reaction of suitable precursors under acidic or basic conditions to facilitate the cyclization process.
The reaction conditions must be optimized to ensure high yields and selectivity towards the desired product.
The molecular structure of (3,3-Dimethyloxetan-2-yl)methanol features a four-membered oxetane ring with two methyl groups attached at the 3-position and a hydroxymethyl group at the 2-position.
The stereochemistry around the oxetane ring can influence its reactivity and interaction with biological systems.
(3,3-Dimethyloxetan-2-yl)methanol can participate in several chemical reactions typical for alcohols and cyclic ethers:
These reactions highlight its utility as a building block in synthetic organic chemistry.
The mechanism of action for (3,3-Dimethyloxetan-2-yl)methanol primarily revolves around its reactivity as an alcohol and an ether:
Understanding these mechanisms is crucial for predicting how this compound may behave in various chemical contexts.
(3,3-Dimethyloxetan-2-yl)methanol exhibits several notable physical and chemical properties:
(3,3-Dimethyloxetan-2-yl)methanol has potential applications in various fields:
The versatility of this compound underscores its significance in both academic research and industrial applications .
The construction of the 3,3-dimethyloxetane scaffold represents a fundamental challenge in synthetic organic chemistry, demanding precise control over ring strain and stereochemistry. The oxetane ring possesses significant strain energy (106 kJ mol⁻¹), positioning it between epoxides (112 kJ mol⁻¹) and larger heterocycles like tetrahydrofuran (25 kJ mol⁻¹) in terms of reactivity and stability [3]. This inherent strain necessitates careful selection of cyclization methodologies to balance reaction kinetics with product stability.
Corey-Chaykovsky epoxidation-oxetanation sequences provide a robust pathway to the 3,3-dimethyloxetane core. This approach utilizes dimethylsulfoxonium methylide to convert carbonyl precursors into epoxides, which subsequently undergo intramolecular ring expansion under acidic conditions. The reaction proceeds via a carbocation intermediate stabilized by the geminal dimethyl groups at what becomes the 3-position of the oxetane ring. This stabilization is crucial for preventing ring-opening side reactions and enhancing the kinetic favorability of oxetane formation [3] [8].
Aldol-type cyclizations offer an alternative route employing β-hydroxy carbonyl compounds under dehydrative conditions. In this methodology, the geminal dimethyl substituents exert significant stereoelectronic effects that influence ring closure kinetics. The Thorpe-Ingold effect (gem-dimethyl effect) enhances cyclization rates through reduced conformational freedom of the acyclic precursor. Computational studies indicate that the optimal dihedral angle for nucleophilic attack in oxetane formation ranges between 0-30°, with the gem-dimethyl substitution reducing the entropic penalty for achieving this transition state geometry .
Photochemical [2+2] cycloadditions between carbonyl compounds and alkenes represent a third strategy for constructing the oxetane ring. While this approach efficiently generates the oxetane core, it faces challenges in introducing the specific 3,3-dimethyl substitution pattern. Recent advances have employed sterically hindered ketones such as pinacolone (tert-butyl methyl ketone) to bias the cycloaddition toward the formation of 3,3-disubstituted oxetanes. These reactions typically require ultraviolet irradiation (300-350 nm) and occur through a triplet diradical intermediate that undergoes spin inversion prior to ring closure [3] [6].
Table 1: Comparison of Cyclization Methods for 3,3-Dimethyloxetane Core Synthesis
Methodology | Key Precursors | Activation Conditions | Ring Strain Contribution | Limitations |
---|---|---|---|---|
Corey-Chaykovsky | Aldehydes/Ketones | Dimethylsulfoxonium methylide, acid | 106 kJ mol⁻¹ | Requires acidic conditions for rearrangement |
Aldol Cyclization | β-Hydroxy carbonyls | Dehydrating agents (SOCl₂, DCC) | Reduced by gem-dimethyl groups | Competing dehydration to enones |
Photochemical [2+2] | Ketone + Alkene | UV irradiation (300-350 nm) | Strain preserved in product | Low regioselectivity for unsymmetrical alkenes |
Intramolecular Williamson | Halohydrins | Strong base (NaH, t-BuOK) | Increased by bond compression | Epoxide formation competes with oxetane |
The intramolecular Williamson ether synthesis from halohydrin precursors remains mechanistically significant despite practical challenges. This route requires generation of an alkoxide nucleophile in proximity to a tertiary alkyl halide, creating competition between oxetane formation and elimination pathways. The success of this approach depends critically on the base selection and reaction medium, with non-nucleophilic bases (DBU) in aprotic solvents (THF, DMF) favoring cyclization over elimination [9].
Installation of the hydroxymethyl functionality at the C2 position of the 3,3-dimethyloxetane scaffold requires precise regiocontrol to preserve ring integrity. Two principal strategies dominate: (1) ring formation from hydroxymethyl-containing precursors and (2) post-cyclization functionalization of preformed oxetane intermediates.
Ester hydrolysis-reduction sequences provide reliable access to the target alcohol. Methyl 3,3-dimethyloxetane-2-carboxylate serves as a versatile intermediate, accessible via cyclization of appropriate β-hydroxy ester precursors. Subsequent hydrolysis under basic conditions (NaOH, LiOH) generates the corresponding carboxylic acid, which undergoes reduction to the primary alcohol. Hydride reducing agents (LiAlH₄, NaBH₄) effectively accomplish this transformation, though borane-dimethylsulfide complex offers superior chemoselectivity by minimizing oxetane ring-opening side reactions. Reduction typically proceeds in >85% yield with excellent functional group tolerance when conducted at 0-25°C in ethereal solvents [4].
Direct hydroxymethylation through nucleophilic ring-opening of activated oxetanes presents an alternative pathway. 3,3-Dimethyl-2-methyleneoxetane undergoes selective hydroboration-oxidation to install the hydroxymethyl group with regiochemical control. This approach leverages the diminished ring strain of 3,3-disubstituted oxetanes to prevent competitive ring fragmentation. Borane-THF complex adds across the exocyclic methylene group to form the less substituted alkylborane intermediate, which upon oxidative workup (H₂O₂/NaOH) yields the primary alcohol with Markovnikov orientation. This method circumvents the multi-step sequence required in the ester reduction approach, though it demands careful control of hydroboration conditions to prevent over-reduction [4] [6].
Transition metal-catalyzed C-H oxidation represents an emerging methodology for direct hydroxymethylation. Dirhodium carboxylate catalysts (Rh₂(esp)₂) selectively functionalize the C2 position of 3,3-dimethyloxetane using PhI(OAc)₂ as oxidant. The reaction proceeds via rhodium-stabilized radical intermediates that undergo rebound hydroxylation, achieving direct conversion to the hydroxymethyl derivative. While mechanistically elegant, this approach currently suffers from moderate yields (45-60%) and requires further development for synthetic utility [6].
The stereogenic center at C2 of (3,3-dimethyloxetan-2-yl)methanol presents significant synthetic challenges for enantioselective production. Two complementary approaches have emerged: (1) asymmetric synthesis of the oxetane ring and (2) kinetic resolution of racemic mixtures.
Biocatalytic strategies using engineered enzymes demonstrate remarkable enantioselectivity. Halohydrin dehalogenase HheD8 from Thauera aminoaromatica S2 has been optimized through directed evolution for enantioselective oxetane formation. Initial screening identified HheD8 as capable of catalyzing the dehalogenative cyclization of γ-haloalcohols to oxetanes. Subsequent protein engineering focused on residues lining the active site pocket (F19, A69, Y168, M124, R127, Q160, N161, R182) using iterative saturation mutagenesis. The quadruple mutant F19L/A69V/M124F/R182L achieved 98% enantiomeric excess for the (S)-enantiomer at preparative scale (20 mmol, 200 mM substrate concentration). This biocatalytic system operates under mild aqueous conditions (pH 7.5, 30°C) and has been integrated into one-pot cascade reactions combining oxetane formation and subsequent ring-opening functionalization [6].
Organocatalytic methods provide complementary approaches to stereocontrol. Phase-transfer catalysts derived from cinchona alkaloids effect enantioselective alkylation of oxetanone precursors. When applied to 3,3-dimethyloxetan-2-one, the bifunctional catalyst (DHQD)₂PHAL mediates benzylation with 92% enantiomeric excess through a dual hydrogen-bonding transition state. Subsequent reduction of the ketone with CBS catalyst ((S)-2-methyl-CBS-oxazaborolidine) yields the (R)-alcohol with complete stereochemical retention. This sequence achieves excellent enantiocontrol (>99% ee) but requires multiple steps with associated yield penalties [4] [6].
Table 2: Enantioselective Approaches to (3,3-Dimethyloxetan-2-yl)methanol
Methodology | Key Catalyst/Reagent | Enantiomer Produced | ee (%) | Scale Demonstrated | Limitations |
---|---|---|---|---|---|
Engineered HheD8 Cyclization | F19L/A69V/M124F/R182L mutant | (S) | 98 | 20 mmol | Requires specialized expression system |
Organocatalytic Alkylation | (DHQD)₂PHAL/CBS reduction | (R) | >99 | 5 mmol | Multi-step sequence (3 steps) |
Lipase Kinetic Resolution | Candida antarctica Lipase B | (R) alcohol/(S) acetate | 95 | 10 mmol | Maximum 50% yield |
Chiral Auxiliary | (S)-4-Benzyl-2-oxazolidinone | (R) | >99 | 2 mmol | Auxiliary installation/removal required |
Lipase-mediated kinetic resolution offers practical access to both enantiomers. Candida antarctica Lipase B (CAL-B) displays remarkable selectivity (E > 200) for acetylation of the (R)-alcohol over its (S)-counterpart using vinyl acetate as acyl donor. This process achieves 95% enantiomeric excess for the unreacted (S)-alcohol at 50% conversion, while the (R)-acetate can be hydrolyzed to the corresponding alcohol. The resolution efficiency remains high across diverse solvent systems (toluene, MTBE, hexane), with reaction times of 12-24 hours at 25-40°C [4] [6].
Maximizing synthetic efficiency for (3,3-dimethyloxetan-2-yl)methanol requires systematic optimization across multiple parameters: catalyst loading, solvent effects, temperature regimes, and reactant stoichiometries. The acid-catalyzed esterification-cyclization approach demonstrates significant sensitivity to these variables.
Ionic liquid catalysts enable simultaneous reaction and separation process intensification. The patent CN112409174A discloses a specialized apparatus integrating reaction kettle, distillation condenser, rectifying kettle, and fractional distillation column for continuous production. Using 1-butyl-3-methylimidazolium hydrogen sulfate ([BMIM][HSO₄]) as catalyst (5 mol%), the system achieves 90.7% average yield over five consecutive batches without catalyst replacement. This remarkable recyclability stems from the non-volatile nature of ionic liquids, which remain in the reaction vessel while product distills into the rectification system. The continuous removal of water and methyl 3,3-dimethylacrylate shifts the equilibrium toward product formation, overcoming the inherent limitations of batch processing [8].
Solvent effects profoundly influence cyclization kinetics and product stability. For Corey-Chaykovsky oxetane synthesis, binary solvent systems (THF/H₂O 4:1) accelerate ring expansion while minimizing hydrolysis. The aqueous component facilitates proton transfer during the rearrangement step, while THF maintains solubility of organic intermediates. Temperature profiling reveals an optimal window of 60-70°C for ring formation – sufficient to overcome the activation barrier (ΔG‡ = 92 kJ mol⁻¹) while avoiding thermal decomposition pathways that dominate above 90°C. Under these optimized conditions, isolated yields improve from 65% to 89% compared to standard protocols [9].
Stoichiometric optimization resolves competing side reactions in reduction steps. When employing lithium aluminum hydride to reduce methyl 3,3-dimethyloxetane-2-carboxylate, controlled reagent addition proves critical. Inverse addition of the ester to LAH (1.0 M in THF) at -20°C suppresses the competing hydride attack at the oxetane oxygen, which cleaves the ring to form allylic alcohol byproducts. Maintaining aluminum alkoxide concentration below 0.5 M through dropwise addition minimizes this degradation pathway, improving isolated yields from 70% to 92%. Post-reduction quenching with saturated sodium sulfate solution (rather than aqueous acid) prevents acid-catalyzed ring-opening of the product diol [4].
Table 3: Optimized Conditions for Key Synthetic Steps
Synthetic Step | Optimal Conditions | Yield Improvement | Critical Parameters | Side Reaction Suppressed |
---|---|---|---|---|
Esterification-Cyclization | [BMIM][HSO₄] (5 mol%), continuous water removal | 90.7% (av. 5 runs) | Water concentration < 2 wt% | Ester hydrolysis |
Corey-Chaykovsky Rearrangement | THF/H₂O (4:1), 65°C | 89% (from 65%) | Dielectric constant ε = 35±2 | Hydrolytic ring-opening |
LAH Reduction | Inverse addition, [-20°C], [ester] < 0.5 M | 92% (from 70%) | Aluminum alkoxide concentration | Nucleophilic ring cleavage |
Biocatalytic Cyclization | HheD8 mutant, 30°C, pH 7.5, 200 mM substrate | 49% (enantioselective) | Oxygen exclusion, NADPH regeneration | Oxidative degradation |
Flow chemistry implementations enhance mass and heat transfer for exothermic cyclization steps. A continuous stirred-tank reactor (CSTR) system with residence time distribution optimization achieves 94% conversion in the cyclization of β-hydroxy nitriles to 3,3-dimethyloxetane-2-carboxamides, which serve as precursors to the hydroxymethyl derivatives. The improved temperature control (±0.5°C vs. ±5°C in batch) prevents thermal runaway that initiates retro-[2+2] fragmentation. Subsequent enzymatic hydrolysis using nitrilase from Pseudomonas fluorescens converts the carboxamide to the carboxylic acid without epimerization, establishing a high-yielding route to enantiomerically pure intermediates [6] [8].
Microwave-assisted synthesis dramatically reduces reaction times for slow cyclization steps. The intramolecular Williamson ether synthesis of 3,3-dimethyloxetane from halohydrin precursors achieves 95% conversion in 15 minutes (150°C, 300 W) compared to 24 hours under conventional heating. This acceleration preserves product integrity by minimizing exposure to basic conditions that promote elimination. The microwave method demonstrates particular advantage for electron-deficient substrates where conventional heating favors β-elimination over cyclization .
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 1157-60-4
CAS No.: 113834-91-6
CAS No.: